tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate
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Overview
Description
tert-Butyl (5-aminospiro[35]nonan-2-yl)carbamate is a chemical compound with the molecular formula C14H26N2O2 It is a spiro compound, which means it contains a bicyclic system with a single atom shared between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with an amine, followed by the introduction of a tert-butyl carbamate protecting group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spiro compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-aminospiro[35]nonan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets. Its structural features allow it to interact with proteins and enzymes in unique ways, providing insights into their function and potential for drug development.
Medicine
In medicine, tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites in a unique manner, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate: Similar in structure but with a different position of the amino group.
tert-Butyl (2-ethynylspiro[3.5]nonan-2-yl)carbamate: Contains an ethynyl group instead of an amino group.
tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate: Contains an oxo group instead of an amino group.
Uniqueness
tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate is unique due to the specific position of the amino group on the spirocyclic structure. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different functional groups or positions.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(9-aminospiro[3.5]nonan-2-yl)carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-8-14(9-10)7-5-4-6-11(14)15/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
InChI Key |
QBJBLMLIINKPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCCCC2N |
Origin of Product |
United States |
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